molecular formula C19H26N2O4 B2355315 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea CAS No. 1421505-88-5

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2355315
CAS No.: 1421505-88-5
M. Wt: 346.427
InChI Key: FRCBYAGTPSOSIM-UHFFFAOYSA-N
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Description

“1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea” typically involves multi-step organic reactions. The process may start with the preparation of the furan and phenethyl intermediates, followed by their coupling through a series of reactions such as alkylation, hydroxylation, and urea formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent quality and efficiency. Safety measures and environmental considerations are also critical in industrial production.

Chemical Reactions Analysis

Types of Reactions

“1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the urea group would produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, “1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities. Studies could focus on its interactions with enzymes, receptors, or other biomolecules, and its effects on cellular processes.

Medicine

In medicinal chemistry, “this compound” could be explored as a lead compound for drug development. Its structural features may impart specific pharmacological properties, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea” would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea” include other urea derivatives with substituted furan and phenethyl groups. Examples might include:

  • “1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-hydroxyphenethyl)urea”
  • “1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-chlorophenethyl)urea”

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and their spatial arrangement. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C19H26N2O4C_{19}H_{26}N_{2}O_{4}, with a molecular weight of 346.4 g/mol. Its structure features a furan ring, a hydroxypropyl chain, and a methoxyphenethyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H26N2O4
Molecular Weight346.4 g/mol
CAS Number1421505-88-5

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related urea derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Activity

The antioxidant potential of this compound can be inferred from studies on similar structures. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases. The presence of the furan moiety may enhance radical scavenging capabilities, as seen in related compounds .

Anti-inflammatory Effects

The anti-inflammatory properties of urea derivatives are well-documented. Similar compounds have demonstrated the ability to inhibit protein denaturation and reduce inflammation markers in vitro. This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms .

Cytotoxicity and Cancer Research

Preliminary studies indicate that the compound may possess cytotoxic properties against cancer cell lines. The mechanism is believed to involve apoptosis induction through interaction with cellular signaling pathways. Further research is necessary to establish specific cancer types affected and the underlying mechanisms .

Study on Antimicrobial Efficacy

A study conducted on urea derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The results showed a dose-dependent response with significant inhibition at higher concentrations, indicating the potential for developing new antimicrobial agents based on this structure.

Antioxidant Capacity Assessment

In a comparative analysis of antioxidant activities among various compounds, those containing furan rings demonstrated superior radical scavenging abilities. The DPPH assay results indicated that these compounds could significantly reduce oxidative stress markers in biological systems .

In Vivo Studies on Anti-inflammatory Effects

Animal studies have illustrated that urea derivatives can reduce inflammation markers in models of acute inflammation. These findings support the hypothesis that this compound may offer therapeutic benefits in inflammatory diseases .

Properties

IUPAC Name

1-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-13-12-17(14(2)25-13)18(22)9-11-21-19(23)20-10-8-15-4-6-16(24-3)7-5-15/h4-7,12,18,22H,8-11H2,1-3H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCBYAGTPSOSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)NCCC2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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